molecular formula C23H21FN4O2 B2906114 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide CAS No. 1207038-22-9

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2906114
CAS No.: 1207038-22-9
M. Wt: 404.445
InChI Key: ZNRRDAGMDXAIFV-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from carrying out its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves several steps, starting from readily available starting materials

    Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of Carboxamide Group: The carboxamide group is formed through amidation reactions, using reagents such as isopropylamine and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target multiple pathways and enzymes makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-30-19-5-3-18(4-6-19)27-23(29)15-8-10-28(11-9-15)22-16(13-25)14-26-21-7-2-17(24)12-20(21)22/h2-7,12,14-15H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRRDAGMDXAIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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